![molecular formula C14H26N2O3S B5885195 N~2~-cyclohexyl-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5885195.png)
N~2~-cyclohexyl-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide
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Overview
Description
Synthesis Analysis
The synthesis of similar sulfonylamine derivatives involves a one-step procedure through the condensation of RNH2 with two equivalents of MeSO2Cl in the presence of NaH as a base. This method has been applied to various cyclic compounds, indicating a potentially analogous approach for N2-cyclohexyl-N1-cyclopentyl-N2-(methylsulfonyl)glycinamide (Schaper et al., 2001).
Molecular Structure Analysis
The molecular structure of related disulfonylamines reveals puckered carbocycles with the (MeSO2)2N substituent occupying an equatorial position, leading to short intramolecular C-H···O contacts. These structures display trigonal-planar N configurations and unusually long C-N bonds, which could provide insight into the structural analysis of N2-cyclohexyl-N1-cyclopentyl-N2-(methylsulfonyl)glycinamide (Schaper et al., 2001).
Chemical Reactions and Properties
Cyclopropanations involving N-(arylsulfonyl) amino acids and vinyldiazomethanes highlight the reactivity of sulfonyl-containing compounds, which may parallel the chemical behavior of N2-cyclohexyl-N1-cyclopentyl-N2-(methylsulfonyl)glycinamide in the presence of suitable reactants (Davies et al., 1996).
Physical Properties Analysis
Polysulfonylamines, including those with cyclohexyl and cyclopentyl groups, have shown distinct physical properties such as crystal packing governed by weak intermolecular hydrogen bonds C-H···O. These properties suggest that N2-cyclohexyl-N1-cyclopentyl-N2-(methylsulfonyl)glycinamide may exhibit similar characteristics, including solubility and stability influenced by hydrogen bonding (Schaper et al., 2001).
Chemical Properties Analysis
The chemical properties of N2-cyclohexyl-N1-cyclopentyl-N2-(methylsulfonyl)glycinamide can be inferred from studies on similar compounds. These compounds exhibit a range of reactivities, including participation in cycloaddition reactions and potential for forming cyclic sulfoximines, which could apply to N2-cyclohexyl-N1-cyclopentyl-N2-(methylsulfonyl)glycinamide as well (Ye et al., 2014).
properties
IUPAC Name |
2-[cyclohexyl(methylsulfonyl)amino]-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3S/c1-20(18,19)16(13-9-3-2-4-10-13)11-14(17)15-12-7-5-6-8-12/h12-13H,2-11H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVVHYYIWKUSPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CCCC1)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24795752 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N~2~-cyclohexyl-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide |
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